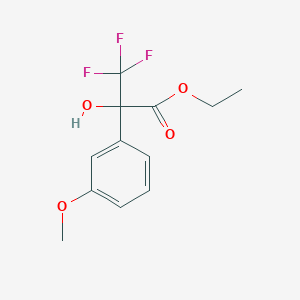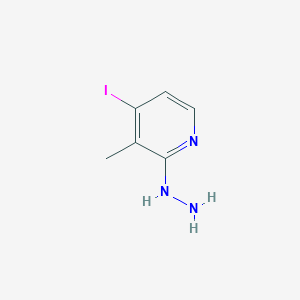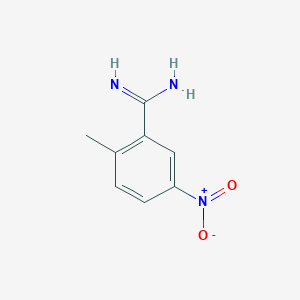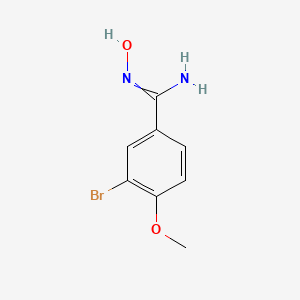![molecular formula C27H24N4O3S B15147839 1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15147839.png)
1,5-dimethyl-4-{[(E)-{1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-DIMETHYL-4-[(E)-{[1-(4-METHYLBENZENESULFONYL)INDOL-3-YL]METHYLIDENE}AMINO]-2-PHENYLPYRAZOL-3-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1,5-DIMETHYL-4-[(E)-{[1-(4-METHYLBENZENESULFONYL)INDOL-3-YL]METHYLIDENE}AMINO]-2-PHENYLPYRAZOL-3-ONE involves multiple steps. One common synthetic route includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole moiety Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons. Common reagents used in these reactions include methanesulfonic acid, boron reagents for Suzuki–Miyaura coupling, and various oxidizing and reducing agents
Wissenschaftliche Forschungsanwendungen
1,5-DIMETHYL-4-[(E)-{[1-(4-METHYLBENZENESULFONYL)INDOL-3-YL]METHYLIDENE}AMINO]-2-PHENYLPYRAZOL-3-ONE has several scientific research applications:
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The sulfonyl group enhances its solubility and stability, making it more effective in its biological activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carbaldehyde: Used as a precursor for the synthesis of various biologically active molecules.
N-arylsulfonyl-3-acetylindole: Studied for its antiviral and anticancer properties. Compared to these compounds, 1,5-DIMETHYL-4-[(E)-{[1-(4-METHYLBENZENESULFONYL)INDOL-3-YL]METHYLIDENE}AMINO]-2-PHENYLPYRAZOL-3-ONE is unique due to its specific structure, which combines the indole moiety with a pyrazolone ring and a sulfonyl group, enhancing its biological and chemical properties.
Eigenschaften
Molekularformel |
C27H24N4O3S |
|---|---|
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
1,5-dimethyl-4-[[1-(4-methylphenyl)sulfonylindol-3-yl]methylideneamino]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C27H24N4O3S/c1-19-13-15-23(16-14-19)35(33,34)30-18-21(24-11-7-8-12-25(24)30)17-28-26-20(2)29(3)31(27(26)32)22-9-5-4-6-10-22/h4-18H,1-3H3 |
InChI-Schlüssel |
ZSKXNJCDXDRJOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-({[2-(trifluoromethyl)phenyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B15147777.png)


![N-[2-(4-Amino-phenyl)-acetyl]-4-methyl-benzenesulfonamide](/img/structure/B15147799.png)
![8-[(2E)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15147815.png)

![(2E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B15147824.png)



![N-{[2-({4-[(3-methylbutanoyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}cyclopropanecarboxamide](/img/structure/B15147859.png)


